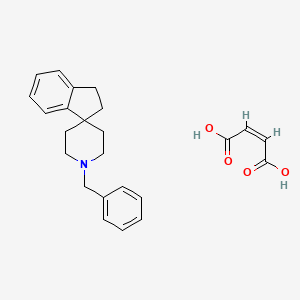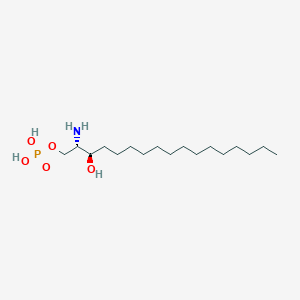![molecular formula C₁₇H₂₅N₃O₂ B1148164 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-27-9](/img/structure/B1148164.png)
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
説明
A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
科学的研究の応用
Dipeptidyl-Peptidase IV Inhibition : The compound, also known as Vildagliptin, is a potent, selective, and orally bioavailable inhibitor of dipeptidyl-peptidase IV (DPP-IV). It's effective in inhibiting the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important for the treatment of Type 2 diabetes (Brandt et al., 2005).
Improved Synthesis : Research has been conducted on improving the synthesis of Vildagliptin. Methods characterized by simple access to raw materials, fewer steps, and mild reaction conditions have been developed, increasing the total yield and purity of Vildagliptin (Han Chun-min, 2015).
Efficient Synthesis of Intermediates : High-yielding methods for the preparation of Vildagliptin intermediates have been described, emphasizing the efficiency and yield of the synthesis process (Yufei Li et al., 2021).
Pharmacological Profile and Bioavailability : The pharmacological profile of Vildagliptin in obese Zucker fa/fa rats and its pharmacokinetic profile in normal cynomolgus monkeys have been studied. It is a potent, stable, and selective DPP-IV inhibitor with excellent oral bioavailability, suggesting potential for once-a-day administration (E. B. Villhauer et al., 2003).
Metabolism and Excretion : Studies on the absorption, metabolism, and excretion of Vildagliptin in humans have revealed that it is rapidly absorbed and extensively metabolized via various pathways before excretion. The drug shows a diverse metabolic profile and is less susceptible to potential pharmacokinetic interactions with comedications (Handan He et al., 2009).
Analytical Method Development : Research has focused on developing new, precise analytical methods for the determination of Vildagliptin in bulk and pharmaceutical dosage forms (Vaishnavi Aher et al., 2021).
作用機序
Target of Action
The primary target of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is the Dipeptidyl Peptidase IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound acts as a DPP-IV inhibitor . By inhibiting the DPP-IV enzyme, it prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are involved in the regulation of insulin secretion.
Biochemical Pathways
The inhibition of DPP-IV leads to increased levels of incretin hormones . These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells when glucose levels are high. This results in a decrease in blood glucose levels .
Pharmacokinetics
The compound is reported to have excellent oral bioavailability, making it suitable for oral administration . It is also described as a potent and stable DPP-IV inhibitor, suggesting a good pharmacokinetic profile . .
Result of Action
The result of the compound’s action is the potent antihyperglycemic activity . By increasing the levels of incretin hormones, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels. This makes it a valuable therapy for type 2 diabetes .
生化学分析
Biochemical Properties
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile interacts with the DPP-IV enzyme . It inhibits the DPP-IV enzyme, leading to increased levels of incretin hormones that stimulate insulin secretion and suppress glucagon release. The binding constant of this compound with the DPP-IV enzyme is extremely large, indicating very strong host-guest interactions with excellent size and shape matches .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a DPP-IV inhibitor . By inhibiting DPP-IV, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the DPP-IV enzyme . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release. This compound exerts its effects at the molecular level through binding interactions with the DPP-IV enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It is a potent, stable, selective DPP-IV inhibitor possessing excellent oral bioavailability and potent antihyperglycemic activity with potential for once-a-day administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The pharmacological profile of this compound in obese Zucker fa/fa rats along with pharmacokinetic profile comparison in normal cynomolgus monkeys is discussed .
Metabolic Pathways
This compound is involved in the metabolic pathway of the DPP-IV enzyme . By inhibiting this enzyme, it affects the levels of incretin hormones, which in turn influence metabolic flux and metabolite levels .
特性
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870306 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360862-63-0, 274901-16-5 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
